molecular formula C10H12ClN B6218363 5-ethenyl-2,3-dihydro-1H-isoindole hydrochloride CAS No. 2751621-55-1

5-ethenyl-2,3-dihydro-1H-isoindole hydrochloride

Cat. No. B6218363
CAS RN: 2751621-55-1
M. Wt: 181.7
InChI Key:
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Description

5-Ethenyl-2,3-dihydro-1H-isoindole hydrochloride (5-EH-2,3-IHCl) is a synthetic compound that has been studied for its potential applications in scientific research and lab experiments. This compound is a derivative of isoindole, a heterocyclic aromatic compound, and is composed of a five-membered aromatic ring fused to an aliphatic chain. It has been used as a model compound in studies of the fundamental properties of isoindole molecules and their derivatives.

Mechanism of Action

The mechanism of action of 5-EH-2,3-IHCl is not yet fully understood. However, it is believed to interact with certain proteins in the body, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This interaction may lead to the inhibition of COX-2 activity, resulting in the reduction of inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-EH-2,3-IHCl are still being studied. However, it has been shown to have anti-inflammatory properties, as well as antioxidant and neuroprotective effects. It has also been shown to reduce the expression of certain pro-inflammatory cytokines, such as tumor necrosis factor (TNF) and interleukin-1 (IL-1).

Advantages and Limitations for Lab Experiments

The use of 5-EH-2,3-IHCl in lab experiments offers several advantages. It is a relatively stable compound, with a low melting point and good solubility in common organic solvents. It is also relatively inexpensive and easy to obtain. However, it is important to note that this compound is not approved for human use and should only be used in laboratory experiments.

Future Directions

The potential applications of 5-EH-2,3-IHCl are still being explored. Further studies are needed to better understand its mechanism of action and to identify potential therapeutic applications. Additionally, research is needed to explore the potential of this compound as a drug delivery system, as well as its potential use in the synthesis of other isoindole derivatives. Finally, further studies are needed to investigate the potential toxicity of this compound.

Synthesis Methods

5-EH-2,3-IHCl can be synthesized via a nucleophilic aromatic substitution reaction using paraformaldehyde as the starting material. This reaction is carried out in an aqueous medium with an alkaline catalyst, such as potassium hydroxide, and a suitable nucleophile, such as an amine. The resulting product is then isolated and purified by column chromatography.

Scientific Research Applications

5-EH-2,3-IHCl has been studied for its potential applications in scientific research. It has been used as a model compound to study the fundamental properties of isoindole molecules and their derivatives, such as their reactivity, solubility, and photochemical stability. It has also been used to study the mechanism of action of certain drugs, such as the anti-inflammatory drug naproxen.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-ethenyl-2,3-dihydro-1H-isoindole hydrochloride involves the reaction of 2-vinylbenzaldehyde with ammonium acetate and acetic anhydride to form 5-ethenyl-2,3-dihydro-1H-isoindole. The resulting compound is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2-vinylbenzaldehyde", "ammonium acetate", "acetic anhydride", "hydrochloric acid" ], "Reaction": [ "Step 1: Mix 2-vinylbenzaldehyde, ammonium acetate, and acetic anhydride in a round-bottom flask.", "Step 2: Heat the mixture to 100-110°C for 4-6 hours under reflux.", "Step 3: Cool the mixture to room temperature and pour it into a separatory funnel.", "Step 4: Extract the mixture with ethyl acetate and wash the organic layer with water.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and filter the solution.", "Step 6: Concentrate the solution under reduced pressure to obtain 5-ethenyl-2,3-dihydro-1H-isoindole as a yellow oil.", "Step 7: Dissolve 5-ethenyl-2,3-dihydro-1H-isoindole in hydrochloric acid and stir for 1 hour.", "Step 8: Cool the mixture to 0°C and filter the resulting precipitate.", "Step 9: Wash the precipitate with cold hydrochloric acid and dry it under vacuum to obtain 5-ethenyl-2,3-dihydro-1H-isoindole hydrochloride as a white solid." ] }

CAS RN

2751621-55-1

Molecular Formula

C10H12ClN

Molecular Weight

181.7

Purity

95

Origin of Product

United States

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